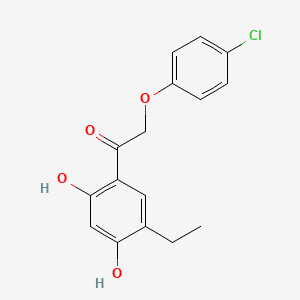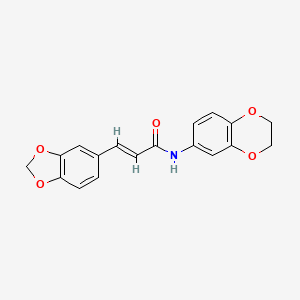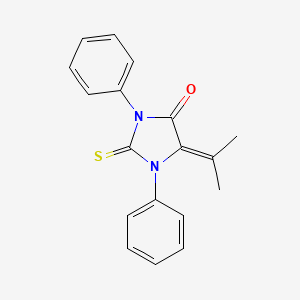
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide
Vue d'ensemble
Description
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide, also known as A-438079, is a small molecule antagonist that targets the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in the regulation of various physiological processes such as inflammation, pain, and immune response. The P2X7 receptor is expressed in a variety of cell types, including immune cells, neurons, and glial cells.
Applications De Recherche Scientifique
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has been extensively studied in various scientific research applications. One of the main areas of research is its role in the regulation of inflammation and pain. Several studies have shown that N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide can reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This suggests that N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide may have potential therapeutic applications in the treatment of these conditions.
Another area of research is the role of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide in the regulation of immune response. Studies have shown that N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide can inhibit the activation of immune cells such as macrophages and dendritic cells, which play a crucial role in the immune response. This suggests that N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide may have potential therapeutic applications in the treatment of autoimmune diseases and other conditions that involve dysregulated immune response.
Mécanisme D'action
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in the regulation of various physiological processes such as inflammation, pain, and immune response. N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide binds to the P2X7 receptor and prevents its activation by ATP. This inhibition of P2X7 receptor activation leads to a reduction in inflammation, pain, and immune response.
Biochemical and Physiological Effects
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has been shown to reduce inflammation and pain, as well as inhibit the activation of immune cells such as macrophages and dendritic cells. N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has also been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide in lab experiments is its selectivity for the P2X7 receptor. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective therapies for conditions such as inflammation, pain, and autoimmune diseases.
Another area of research is the role of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide in the regulation of cancer. Several studies have shown that the P2X7 receptor is involved in the regulation of cancer cell growth and survival. N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide may have potential therapeutic applications in the treatment of cancer by inhibiting the activation of the P2X7 receptor.
Conclusion
In conclusion, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide is a small molecule antagonist that targets the P2X7 receptor. It has been extensively studied in various scientific research applications, including the regulation of inflammation, pain, and immune response. N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide acts by inhibiting the activation of the P2X7 receptor, leading to a reduction in inflammation, pain, and immune response. Despite its limitations, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has potential therapeutic applications in the treatment of various conditions, and future research may lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide involves a multistep reaction starting from 2,4-dihydroxy-6-methylpyrimidine. The first step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with 4-fluorobenzoyl chloride to produce the desired benzamide. The final step involves the removal of the Boc protecting group to yield N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide as a white solid. The overall yield of this synthesis is around 30%.
Propriétés
IUPAC Name |
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-9(11(17)15-12(18)13-7)14-10(16)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,16)(H2,13,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXIJIKPVABXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358372 | |
| Record name | STK124324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide | |
CAS RN |
591726-19-1 | |
| Record name | STK124324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)




![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)

![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)
![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)